Hydroxynorketamine hydrochloride
Description
Hydroxynorketamine hydrochloride is a chiral metabolite of ketamine, synthesized through stereoselective processes. It exists in enantiomeric forms such as (2R,6R)-hydroxynorketamine (HNK) and (2S,6S)-hydroxynorketamine, which are critical for pharmacological studies due to their distinct biological activities . The compound is prepared via chiral resolution of racemic norketamine using agents like L-pyroglutamic acid, followed by hydroxylation to yield the final hydrochloride salt . Its molecular structure includes a hydroxyl group added to the cyclohexanone ring of norketamine, contributing to its unique physicochemical and therapeutic properties.
This compound is primarily used in research settings for developing analytical methods (e.g., liquid chromatography, mass spectrometry) and validating pharmacopeial standards .
Properties
Molecular Formula |
C12H15Cl2NO2 |
|---|---|
Molecular Weight |
276.16 g/mol |
IUPAC Name |
2-amino-2-(2-chlorophenyl)-6-hydroxycyclohexan-1-one;hydrochloride |
InChI |
InChI=1S/C12H14ClNO2.ClH/c13-9-5-2-1-4-8(9)12(14)7-3-6-10(15)11(12)16;/h1-2,4-5,10,15H,3,6-7,14H2;1H |
InChI Key |
ZQJVHBJDLMIKJK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)C(C1)(C2=CC=CC=C2Cl)N)O.Cl |
Origin of Product |
United States |
Preparation Methods
Hydroxynorketamine hydrochloride can be synthesized through various methods. One common synthetic route involves the hydroxylation of norketamine . The reaction conditions typically include the use of specific catalysts and controlled environments to ensure the desired stereochemistry of the product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Hydroxynorketamine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized derivatives of hydroxynorketamine.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the hydroxynorketamine molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Hydroxynorketamine hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of hydroxynorketamine hydrochloride involves several molecular targets and pathways:
α7-Nicotinic Acetylcholine Receptor: This compound acts as a potent and selective negative allosteric modulator of this receptor.
Mammalian Target of Rapamycin (mTOR): It has been found to increase the function of mTOR, a marker of antidepressant activity.
Glutamatergic Neurotransmission: This compound modulates glutamatergic neurotransmission, which is crucial for its antidepressant effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Differences
*Note: Hydroxynorketamine’s molecular weight is inferred from norketamine’s structure with an added hydroxyl group.
Key Research Findings
Enantioselective Synthesis: Hydroxynorketamine’s (2R,6R)-HNK enantiomer is synthesized using L-pyroglutamic acid for chiral resolution, enabling studies on stereochemistry-dependent antidepressant effects .
Analytical Utility: Norketamine hydrochloride is critical for validating chromatographic methods in ketamine production, ensuring compliance with USP/EP standards .
Clinical Limitations: Unlike ketamine, hydroxynorketamine lacks hallucinogenic side effects but remains experimental due to incomplete efficacy data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
